

Endralazine vs. Hydralazine: A Technical Deep Dive into Molecular and Pharmacological Differences

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Compound of Interest		
Compound Name:	Endralazine	
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This in-depth technical guide explores the core molecular and pharmacological distinctions between two related hydrazinophthalazine antihypertensive agents: **endralazine** and hydralazine. While both compounds effectively lower blood pressure through vasodilation, their nuanced structural differences lead to significant variations in their pharmacokinetic profiles, clinical efficacy, and adverse effect profiles, particularly concerning drug-induced lupus erythematosus. This paper aims to provide a comprehensive comparison to inform future research and drug development efforts in the field of cardiovascular therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental differences between **endralazine** and hydralazine originate from their distinct molecular architectures. Hydralazine is a relatively simple 1-hydrazinophthalazine. In contrast, **endralazine** possesses a more complex structure, featuring a benzoyl group attached to a tetrahydropyridopyridazine moiety. This structural elaboration has profound implications for its pharmacological behavior.



Property	Endralazine	Hydralazine
Chemical Name	6-Benzoyl-3-hydrazino-5,6,7,8- tetrahydropyrido[4,3- c]pyridazine	1-Hydrazinophthalazine
Molecular Formula	C14H15N5O	C ₈ H ₈ N ₄
Molecular Weight	269.3 g/mol	160.18 g/mol

The addition of the benzoyl group and the modified heterocyclic core in **endralazine** increases its molecular weight and alters its lipophilicity and metabolic stability compared to hydralazine.

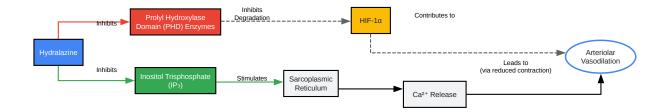
Mechanism of Action and Signaling Pathways

Both **endralazine** and hydralazine are direct-acting vasodilators that primarily relax arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2] However, the precise molecular targets and signaling pathways are still under investigation, with recent evidence suggesting mechanisms beyond simple smooth muscle relaxation.

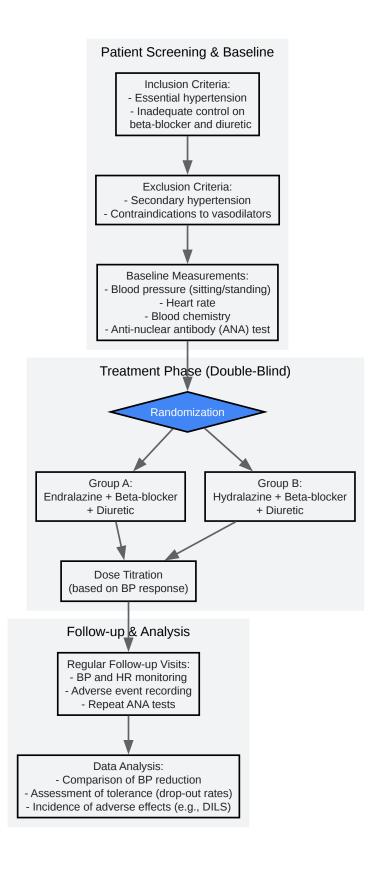
Hydralazine's Proposed Signaling Pathway:

Hydralazine's vasodilatory effect is thought to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. [1] This reduction in intracellular calcium availability impairs the contractile machinery of the smooth muscle, leading to relaxation. More recently, hydralazine has been shown to induce Hypoxia-Inducible Factor- 1α (HIF- 1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes. [3] This novel pathway may contribute to its therapeutic effects but also potentially to its adverse effect profile.









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